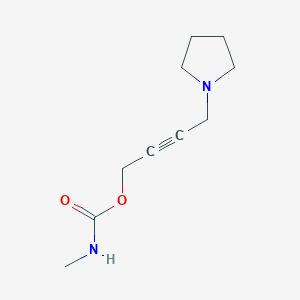
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester, also known as MPB or 4-PPBP, is a chemical compound that has been studied for its potential applications in scientific research. It is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and has been implicated in a variety of physiological and pathological processes.
Mecanismo De Acción
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological and pathological processes. The sigma-1 receptor is thought to play a role in modulating the activity of other proteins in the central nervous system, and has been implicated in a variety of neurological disorders. By blocking the activity of the sigma-1 receptor, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester may be able to modulate these processes and provide therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. It has been found to have neuroprotective effects, and may be able to prevent the death of neurons in the brain. Additionally, it has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it is a selective antagonist of the sigma-1 receptor, which means that it can be used to specifically target this protein without affecting other proteins in the central nervous system. Additionally, it has been shown to have a variety of therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one limitation of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester is that it has not yet been extensively studied in human clinical trials, which means that its safety and efficacy in humans is not well understood.
Direcciones Futuras
There are a number of future directions that could be pursued in the study of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester. One area of research could be to further investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, it could be studied further as a potential anti-inflammatory agent, and its anti-tumor properties could be explored in more detail. Finally, more research could be done to understand the safety and efficacy of Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
Métodos De Síntesis
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 1-pyrrolidinecarboxylic acid with propargyl bromide to form 4-(1-pyrrolidinyl)-2-butynoic acid. This compound is then esterified with methyl chloroformate to form the final product, Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and oncology. It has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies.
Propiedades
Número CAS |
16253-32-0 |
|---|---|
Nombre del producto |
Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester |
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-11-10(13)14-9-5-4-8-12-6-2-3-7-12/h2-3,6-9H2,1H3,(H,11,13) |
Clave InChI |
RXERGIYKNYMWOU-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC#CCN1CCCC1 |
SMILES canónico |
CNC(=O)OCC#CCN1CCCC1 |
Otros números CAS |
16253-32-0 |
Sinónimos |
4-(1-Pyrrolidinyl)-2-butynyl=N-methylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



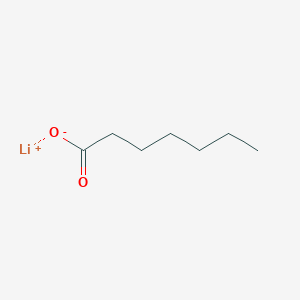
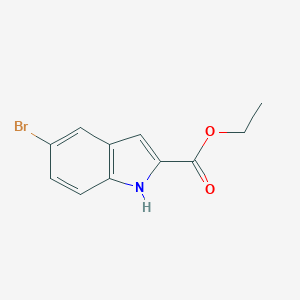

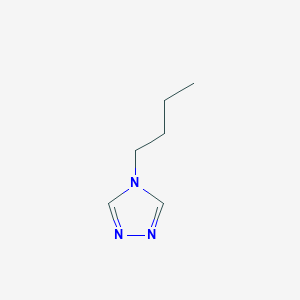

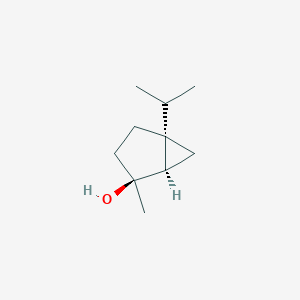
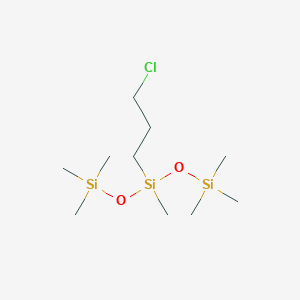
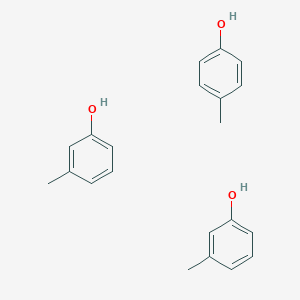
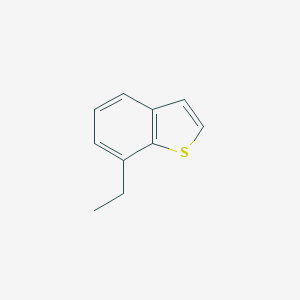
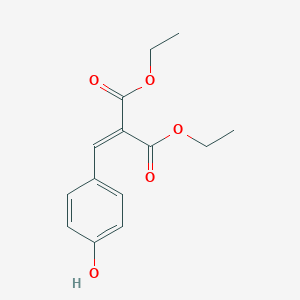
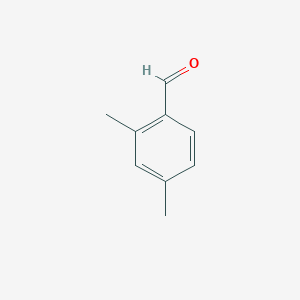
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
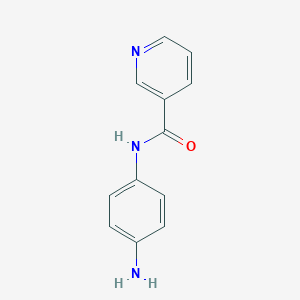
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)